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Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate
immune system, responsible for detecting cytosolic DNA, which can originate from pathogens
or damaged host cells.[1][2] Activation of the STING pathway leads to the production of type |
interferons and other pro-inflammatory cytokines, playing a key role in anti-tumor immunity,
autoimmune diseases, and response to infections.[1][2] Flow cytometry is a powerful technique
to dissect the activation of the STING pathway at the single-cell level, allowing for the
simultaneous analysis of multiple parameters, including the phosphorylation of key signaling
proteins, cytokine production, and immunophenotyping of heterogeneous cell populations.[3][4]
These application notes provide detailed protocols for the analysis of STING pathway
activation using flow cytometry.

STING Signaling Pathway

Upon binding of cyclic GMP-AMP (cGAMP), produced by cGAS in response to cytosolic DNA,
STING translocates from the endoplasmic reticulum to the Golgi apparatus.[1][5] This leads to
the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates
STING itself, as well as the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][6]
Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of
type | interferons.[1][6][7] The STING pathway can also activate the NF-kB signaling cascade,
leading to the production of various inflammatory cytokines.[1]
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Caption: STING Signaling Pathway.

Experimental Workflow for Flow Cytometry Analysis

The general workflow for analyzing STING pathway activation by flow cytometry involves cell
stimulation, surface and intracellular staining, and data acquisition and analysis.
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Caption: Experimental Workflow.

Data Presentation

Quantitative data from flow cytometry analysis of STING pathway activation can be
summarized in tables for easy comparison of different treatment conditions.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b112276?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Table 1: Phosphorylation of STING Pathway Proteins

p-STING p-IRF3 p-NF-kB p65
Treatment Cell Type
(Ser366) MFI (Ser396) MFI (Ser536) MFI
Human ) ] ]
Untreated Baseline Baseline Baseline
Monocytes
2'3'-cGAMP (10 Human
Increased Increased Increased
pug/mL, 3h) Monocytes
Mouse Bone
Poly(dA:dT) (1 ]
Marrow-Derived Increased Increased Increased
ug/mL, 6h) .
Dendritic Cells
Vehicle Control THP-1 cells Baseline Baseline Baseline
STING Agonist X
THP-1 cells Increased Increased Increased

(1 uM, 4h)

MFI: Median Fluorescence Intensity

Table 2: Intracellular Cytokine Production
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% TNF-a+
Treatment Cell Type % IFN-B+ Cells cell % IL-6+ Cells
ells
Untreated Human PBMCs <1% <1% <1%
2'3'-cGAMP (10
pg/mL, 6h) +
) Human PBMCs Increased Increased Increased
Brefeldin A (last
4h)
Mouse
Vehicle Control <1% <1% <1%
Splenocytes
STING Agonist Y
(5 UM, 8h) + Mouse
_ Increased Increased Increased
Brefeldin A (last Splenocytes
6h)

Experimental Protocols

Protocol 1: Intracellular Staining for Phosphorylated
STING, IRF3, and NF-kB

This protocol is designed for the detection of phosphorylated signaling proteins within the
STING pathway in human peripheral blood mononuclear cells (PBMCs).

Materials:

 Human PBMCs isolated by density gradient centrifugation.

e RPMI 1640 medium supplemented with 10% FBS.

e STING agonist (e.g., 2'3'-cGAMP).[5]

o Fixable Viability Dye.[5]

o Flow Cytometry Fixation Buffer (e.g., 1-4% paraformaldehyde).

o Flow Cytometry Permeabilization/Wash Buffer (e.g., containing saponin or Triton X-100).
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Fc Receptor Blocking Reagents.

Fluorochrome-conjugated antibodies (see Table 3).

FACS tubes.

Centrifuge.

Table 3: Antibody Panel for Phospho-Flow Cytometry

Target Fluorochrome Clone Isotype
CD45 violetFluor 450 HI30 Mouse I1gG1
CD11b FITC M1/70 Rat 1I9G2b
HLA-DR PerCP L243 Mouse IgG2a
CD14 redFluor 710 61D3 Mouse 1gG1
CD16 PE 3G8 Mouse IgG1
p-STING (Ser366) Alexa Fluor 647 D8K6H Rabbit IgG
p-IRF3 (Ser396) PE D601M Rabbit IgG
p-NF-kB p65 (Ser536)  Alexa Fluor 488 93H1 Rabbit IgG
Procedure:

e Cell Stimulation:

o Resuspend PBMCs in pre-warmed RPMI 1640 with 10% FBS at a concentration of 1-2 x
1076 cells/mL.

o Add STING agonist (e.g., 2'3'-cGAMP at a final concentration of 10 pg/mL) or vehicle
control.[5]

o Incubate for the desired time (e.g., 3 hours) at 37°C, 5% CO2.

e Surface Staining:
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o Wash cells twice with PBS.

o Stain with a fixable viability dye according to the manufacturer's instructions to exclude
dead cells from the analysis.[5]

o Wash cells with staining buffer (PBS with 2% FBS).
o Block Fc receptors for 10 minutes.

o Add the cocktail of surface marker antibodies (CD45, CD11b, HLA-DR, CD14, CD16) and
incubate for 30 minutes at 4°C in the dark.

[¢]

Wash cells twice with staining buffer.

o Fixation and Permeabilization:

o

Resuspend cells in 100 pL of staining buffer.

o Add 1 mL of cold Flow Cytometry Fixation Buffer and incubate for 10 minutes at room
temperature.[4]

o Centrifuge and decant the supernatant.

o Permeabilize the cells by resuspending the pellet in 1 mL of ice-cold methanol and
incubating for at least 30 minutes on ice.[8] Alternatively, use a detergent-based
permeabilization buffer.

e Intracellular Staining:
o Wash the cells twice with staining buffer to remove the permeabilization reagent.

o Add the cocktail of intracellular antibodies (p-STING, p-IRF3, p-NF-kB) and incubate for 1
hour at room temperature in the dark.

o Wash cells twice with staining buffer.
e Acquisition and Analysis:

o Resuspend the cell pellet in 300-500 pL of staining buffer for flow cytometric analysis.
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o Acquire events on a flow cytometer.

o Analyze the data using appropriate software. A suggested gating strategy is to first gate on
viable, single cells, then on CD45+ leukocytes, followed by identification of monocyte
subsets based on CD14 and CD16 expression.[5] Finally, analyze the median
fluorescence intensity (MFI) of the phospho-proteins in the populations of interest.

Protocol 2: Intracellular Cytokine Staining

This protocol is for the detection of intracellular cytokines produced following STING pathway
activation.

Materials:

e Same as Protocol 1, with the addition of:

» Brefeldin A or Monensin (protein transport inhibitors).

e Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-B, TNF-a, IL-6).
Procedure:

Cell Stimulation:

o Follow step 1 of Protocol 1, but add a protein transport inhibitor (e.g., Brefeldin A at 5
pg/mL) for the last 4-6 hours of the stimulation period.

Surface Staining:

o Follow step 2 of Protocol 1.

Fixation and Permeabilization:

o Follow step 3 of Protocol 1, but use a saponin-based permeabilization buffer, as methanol
can be harsh on some cytokine epitopes.

Intracellular Staining:

o Follow step 4 of Protocol 1, using antibodies against the cytokines of interest.
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e Acquisition and Analysis:

o Follow step 5 of Protocol 1. Analyze the percentage of cytokine-positive cells within the
gated populations.

Conclusion

Flow cytometry provides a robust and high-throughput method for the detailed analysis of
STING pathway activation at the single-cell level. The protocols outlined here, in conjunction
with the provided data presentation formats and pathway diagrams, offer a comprehensive
guide for researchers investigating the role of the STING pathway in health and disease.
Optimization of antibody concentrations, stimulation times, and instrument settings is
recommended for each specific experimental system.
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 To cite this document: BenchChem. [Application Notes and Protocols for Flow Cytometry
Analysis of STING Pathway Activation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112276#flow-cytometry-analysis-of-sting-pathway-
activation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b112276#flow-cytometry-analysis-of-sting-pathway-activation
https://www.benchchem.com/product/b112276#flow-cytometry-analysis-of-sting-pathway-activation
https://www.benchchem.com/product/b112276#flow-cytometry-analysis-of-sting-pathway-activation
https://www.benchchem.com/product/b112276#flow-cytometry-analysis-of-sting-pathway-activation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b112276?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

